REACTION_CXSMILES
|
[I:1][C:2]([F:10])([C:6]([F:9])([F:8])[F:7])[C:3]([NH2:5])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[I:1][C:2]([F:10])([C:6]([F:9])([F:8])[F:7])[C:3]#[N:5]
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Name
|
2-Iodotetrafluoropropionamide
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC(C(=O)N)(C(F)(F)F)F
|
Name
|
6
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
97.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
CUSTOM
|
Details
|
was collected in a cold trap (dry ice-acetone bath)
|
Name
|
|
Type
|
product
|
Smiles
|
IC(C#N)(C(F)(F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |